Computed Drug-Likeness vs. Common Spirocyclic Piperidine Analogs
The target compound exhibits a computed partition coefficient (XLogP3-AA) of 1.2 and a molecular weight of 357.4 g/mol, placing it well within Lipinski's rule-of-five space [1]. In contrast, the widely used spirocyclic building block 1,4-dioxa-8-azaspiro[4.5]decane (CAS 177-11-7) lacks the benzamide-oxazole extension, and the structurally related BDBM53235 (a benzothiazinone-spirocycle conjugate) shows an EC50 of 150 µM against streptokinase, indicative of low target affinity [2]. The target compound's higher hydrogen-bond acceptor count (6 vs. 3 in the core spirocycle) and the presence of the benzamide moiety suggest a distinct interaction profile with protein targets, though direct bioactivity data are lacking.
| Evidence Dimension | Computed drug-likeness parameters and scaffold complexity |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2; MW = 357.4; HBA = 6; rotatable bonds = 3 |
| Comparator Or Baseline | 1,4-dioxa-8-azaspiro[4.5]decane (CAS 177-11-7): MW ~143; HBA ~3; BDBM53235 (benzothiazinone-spirocycle): EC50 = 1.5e5 nM (streptokinase) |
| Quantified Difference | MW difference ~214 g/mol; HBA difference ~3 units; BDBM53235 potency ~1000x weaker than typical drug-like leads |
| Conditions | Computed (XLogP3, PubChem); in vitro (BindingDB EC50) |
Why This Matters
The significant difference in molecular weight and hydrogen-bonding capacity compared to the bare spirocycle core demonstrates distinct drug-likeness properties that may influence solubility, permeability, and target binding.
- [1] PubChem Compound Summary for CID 71786131, computed properties. View Source
- [2] BindingDB entry for BDBM53235, (2E)-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-methylbenzylidene)-4H-1,4-benzothiazin-3-one. View Source
